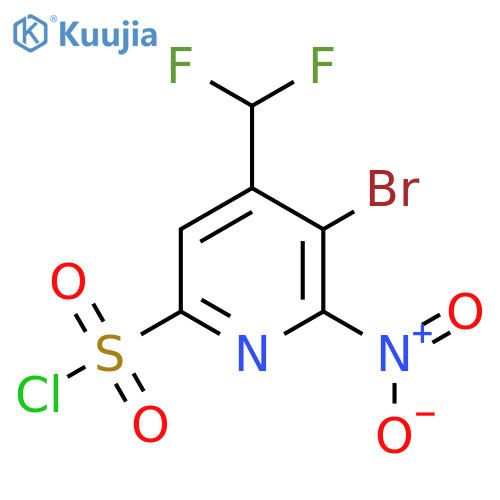Cas no 1806920-50-2 (3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride)

1806920-50-2 structure
商品名:3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride
CAS番号:1806920-50-2
MF:C6H2BrClF2N2O4S
メガワット:351.509885311127
CID:4865232
3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride
-
- インチ: 1S/C6H2BrClF2N2O4S/c7-4-2(5(9)10)1-3(17(8,15)16)11-6(4)12(13)14/h1,5H
- InChIKey: IOQILQBZUPNRGN-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([N+](=O)[O-])N=C(C=C1C(F)F)S(=O)(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 398
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 101
3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029055220-500mg |
3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride |
1806920-50-2 | 97% | 500mg |
$1,678.90 | 2022-03-31 | |
| Alichem | A029055220-1g |
3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride |
1806920-50-2 | 97% | 1g |
$3,158.80 | 2022-03-31 | |
| Alichem | A029055220-250mg |
3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride |
1806920-50-2 | 97% | 250mg |
$960.00 | 2022-03-31 |
3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride 関連文献
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
1806920-50-2 (3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride) 関連製品
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
